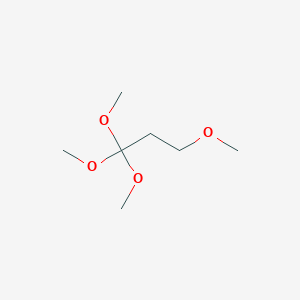
1,1,1,3-Tetramethoxypropane
Übersicht
Beschreibung
1,1,1,3-Tetramethoxypropane is an organic compound with the molecular formula C₇H₁₆O₄. It is a colorless liquid and is known for being a protected form of malondialdehyde, a reactive reagent that is otherwise difficult to store due to its instability . This compound is also referred to as malonaldehyde bis(dimethyl acetal).
Vorbereitungsmethoden
1,1,1,3-Tetramethoxypropane can be synthesized through the reaction of malondialdehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Hydrolysis: Malondialdehyde is hydrolyzed in an aqueous solution with a pH adjusted to 1.
Acetal Formation: The hydrolyzed product is then reacted with methanol in the presence of an acid catalyst to form this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,1,1,3-Tetramethoxypropane undergoes several types of chemical reactions, including:
Hydrolysis: In acidic conditions, it hydrolyzes to yield malondialdehyde.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Substitution: The methoxy groups can be substituted under appropriate conditions, leading to various derivatives.
Common reagents used in these reactions include acids for hydrolysis and various oxidizing or reducing agents for redox reactions. The major product formed from hydrolysis is malondialdehyde .
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetramethoxypropane has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 1,1,1,3-Tetramethoxypropane involves its hydrolysis to malondialdehyde. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to various biochemical effects. The molecular targets and pathways involved include interactions with thiobarbituric acid, which is used to measure malondialdehyde levels in assays .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3-Tetramethoxypropane is unique due to its stability compared to malondialdehyde. Similar compounds include:
1,1,3,3-Tetraethoxypropane: Another acetal of malondialdehyde, but with ethoxy groups instead of methoxy groups.
Malondialdehyde bis(diethyl acetal): Similar in structure but with diethyl groups.
These compounds share similar reactivity but differ in their stability and specific applications.
Eigenschaften
IUPAC Name |
1,1,1,3-tetramethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-6-5-7(9-2,10-3)11-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFYRJIHPBMDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448327 | |
| Record name | 1,1,1,3-tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77197-59-2 | |
| Record name | 1,1,1,3-tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















